5-(2-氯苯基)噻吩-2-羧酸

描述

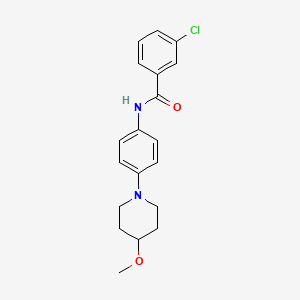

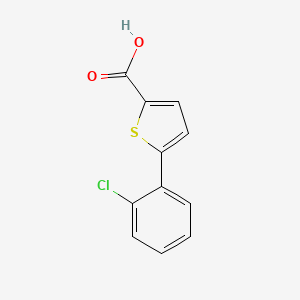

5-(2-Chlorophenyl)thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a crucial intermediate in the synthesis of rivaroxaban .

Synthesis Analysis

This compound can be synthesized by taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis

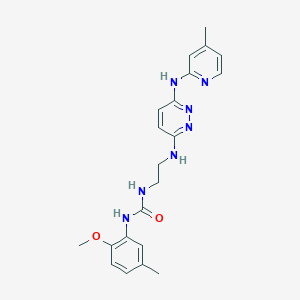

The molecular formula of 5-(2-Chlorophenyl)thiophene-2-carboxylic acid is C11H7ClO2S . The InChI code is 1S/C11H7ClO2S/c12-8-4-2-1-3-7 (8)9-5-6-10 (15-9)11 (13)14/h1-6H, (H,13,14) .Chemical Reactions Analysis

Thiophene-2-carboxylic acid, upon treatment with LDA, undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis

The molecular weight of 5-(2-Chlorophenyl)thiophene-2-carboxylic acid is 238.69 . The density is 1.6±0.1 g/cm3 .科学研究应用

合成和在解痉活性中的应用

5-(2-氯苯基)噻吩-2-羧酸用于合成新型噻吩基衍生物。这些衍生物在解痉活性中显示出潜力,特别是在化合物苯乙基 5-(3,4-二氯苯基)噻吩-2-羧酸盐中,它表现出极好的解痉作用。该研究还涉及使用密度泛函理论 (DFT) 计算详细了解这些化合物的分子性质 (Rasool 等人,2020)。

在液晶配合物中的作用

该化合物另一个应用是在新型超分子液晶配合物的形成中。这些配合物衍生自噻吩-2-羧酸,展示了该化合物在创造具有独特物理性质的材料方面的多功能性 (Tso 等人,1998)。

蛋白质法尼基转移酶抑制

该化合物还用于合成蛋白质法尼基转移酶抑制剂。创建了一个 3-(4-氯苯基)-4-氰基噻吩-2-羧酸衍生物库,以研究 5-硫醚部分对蛋白质法尼基转移酶抑制作用的影响,显示出在生物医学应用中的潜力 (Lethu 和 Dubois,2011)。

抗癌剂的开发

5-(2-氯苯基)噻吩-2-羧酸衍生物已被合成并评估其作为抗癌剂的潜力。这些化合物对各种细胞系表现出显着的抑制活性,特别是那些在其结构中含有噻唑烷酮环或硫代氨基脲部分的细胞系 (Atta 和 Abdel‐Latif,2021)。

促进化学合成

该化合物促进了新的合成方法的发展。例如,涉及铑 (III) 催化的羧酸定向脱羧化 C-H/C-H 交叉偶联的技术已应用于合成多种联芳支架,证明了该化合物在推进合成化学中的作用 (Zhang 等人,2015)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 5-(2-Chlorophenyl)thiophene-2-carboxylic acid, being a thiophene-based compound, could have potential applications in the field of medicinal chemistry.

属性

IUPAC Name |

5-(2-chlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTFXXFIWUZPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)thiophene-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)

![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)

![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2579462.png)

![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2579471.png)